molecular formula C5H6BrN5 B2366088 [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide CAS No. 2567503-62-0

[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide

Cat. No.: B2366088
CAS No.: 2567503-62-0
M. Wt: 216.042
InChI Key: YKBLDVSFJFNQHS-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide is a heterocyclic compound with significant potential in various scientific fields. It is known for its unique structure, which combines a triazole and pyrimidine ring, making it a valuable candidate for research in medicinal chemistry and pharmacology .

Biochemical Analysis

Biochemical Properties

[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide plays a crucial role in several biochemical reactions. It interacts with enzymes such as cyclic adenosine monophosphate phosphodiesterase, which is involved in the regulation of intracellular levels of cyclic adenosine monophosphate . This interaction can lead to the modulation of various cellular processes, including signal transduction and gene expression. Additionally, this compound has been shown to inhibit myeloperoxidase, an enzyme involved in inflammatory responses . The compound’s ability to interact with these enzymes highlights its potential as a therapeutic agent.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving cyclic adenosine monophosphate . By modulating these pathways, the compound can affect gene expression and cellular metabolism. In cancer cells, this compound has demonstrated antiproliferative activity, leading to cell cycle arrest and apoptosis . This makes it a promising candidate for anticancer therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of cyclic adenosine monophosphate phosphodiesterase, which leads to increased levels of cyclic adenosine monophosphate within cells . This elevation in cyclic adenosine monophosphate can activate protein kinase A, resulting in the phosphorylation of target proteins and subsequent changes in gene expression. Additionally, the compound’s interaction with myeloperoxidase inhibits the enzyme’s activity, reducing the production of reactive oxygen species and mitigating inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function . These findings underscore the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound has been observed to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic effects have been reported, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a significant role in the oxidation of the compound, leading to the formation of various metabolites. These metabolites can further interact with cellular targets, contributing to the compound’s overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The distribution pattern of this compound is crucial for understanding its therapeutic potential and toxicity profile.

Subcellular Localization

Within cells, this compound is localized to specific subcellular compartments. It has been observed to accumulate in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . The compound’s subcellular localization is influenced by various factors, including its chemical structure and post-translational modifications. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with a suitable pyrimidine derivative in the presence of a catalyst. The reaction is often carried out in a solvent such as ethanol or under solvent-free conditions to enhance yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of dicationic molten salts as catalysts has been reported to be effective in achieving high yields and purity. These catalysts are environmentally friendly and can be reused, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemistry

In chemistry, [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .

Biology

In biological research, this compound has shown promise as an inhibitor of specific enzymes and receptors. Its ability to interact with biological targets makes it a valuable tool for studying cellular pathways and mechanisms .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and may serve as a lead compound for developing new anticancer drugs .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its versatility and reactivity make it suitable for various applications, including the production of polymers and advanced materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide apart is its specific structure, which allows for unique interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyrimidin-3-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5.BrH/c6-4-8-9-5-7-2-1-3-10(4)5;/h1-3H,(H2,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBLDVSFJFNQHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2N=C1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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